

Physicochemical properties and structural analysis of 2H-chromene-3-carbonitrile

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Compound of Interest

Compound Name: 2H-chromene-3-carbonitrile

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An In-depth Technical Guide to the Physicochemical Properties and Structural Analysis of **2H-Chromene-3-carbonitrile**

Abstract

2H-chromene-3-carbonitrile is a heterocyclic compound featuring a benzopyran core fused with a nitrile functional group. This scaffold is recognized as a "privileged structure" in medicinal chemistry, serving as a versatile precursor for the synthesis of a wide array of biologically active molecules. Its unique electronic and structural characteristics make it a focal point in the development of novel therapeutics and advanced materials. This guide provides a comprehensive examination of the synthesis, physicochemical properties, and detailed structural analysis of **2H-chromene-3-carbonitrile**. We delve into the causality behind synthetic strategies, present robust protocols for its characterization through various spectroscopic and crystallographic techniques, and discuss its reactivity and significance in the field of drug discovery. The methodologies described herein are presented as self-validating systems, ensuring scientific rigor and reproducibility for researchers in the field.

Introduction: The Significance of the Chromene Scaffold

The chromene nucleus, an oxygen-containing heterocyclic motif, is a cornerstone in the architecture of numerous natural products and synthetic compounds of pharmacological importance. Derivatives of the chromene family exhibit a remarkable spectrum of biological

activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. **2H-chromene-3-carbonitrile** (CAS: 57543-66-5) distinguishes itself as a particularly valuable synthetic intermediate. The strategic placement of the electron-withdrawing nitrile group and the reactive double bond within the pyran ring provides multiple sites for chemical modification, enabling the construction of complex molecular libraries for drug screening and development. Furthermore, its fluorescent properties have led to its use in the development of probes for bio-imaging and in material science applications.

Synthesis and Mechanistic Considerations

The primary and most classic route to synthesizing chromene derivatives involves the Knoevenagel condensation of a salicylaldehyde with an active methylene compound, such as malononitrile, followed by an intramolecular cyclization.

Causality of Experimental Choices

The outcome of the reaction between salicylaldehyde and malononitrile is exquisitely sensitive to the chosen experimental conditions. This sensitivity is a critical consideration for any researcher aiming to achieve a high yield of the desired **2H-chromene-3-carbonitrile** product while minimizing side reactions.

- **Catalyst Selection:** The reaction is typically base-catalyzed. The choice of base dictates the reaction rate and pathway.
 - **Weak Bases** (e.g., Piperidine, Triethylamine): These are commonly used to facilitate the initial Knoevenagel condensation. They are strong enough to deprotonate the active methylene group of malononitrile, initiating the condensation, but mild enough to prevent undesired side reactions.
 - **Stronger Bases or Alternative Conditions:** The use of different catalysts or conditions like ultrasound activation can alter the reaction course, sometimes leading to the formation of dimers or other heterocyclic systems. Studies have shown that catalyst-free conditions using ultrasound can produce dimers in high yields, demonstrating that energy input can be as influential as a chemical catalyst.
- **Solvent and Temperature:** The choice of solvent (e.g., ethanol, isopropanol, THF) and reaction temperature influences reactant solubility and reaction kinetics. Refluxing is often

employed to drive the reaction to completion. However, a delicate control of temperature is crucial, as excessive heat can promote the formation of thermodynamically more stable, but undesired, byproducts.

- **Stoichiometry:** The molar ratio of salicylaldehyde to malononitrile is a determining factor. While a 1:1 ratio is theoretically required for **2H-chromene-3-carbonitrile**, an excess of malononitrile can lead to the formation of adducts like 2-(2-amino-3-cyano-4H-chromen-4-yl)malononitrile.

General Synthetic Protocol

This protocol describes a standard laboratory synthesis of a chromene derivative.

- **Reactant Preparation:** To a round-bottom flask, add salicylaldehyde (1 equivalent) dissolved in a suitable solvent such as absolute ethanol.
- **Addition of Reagents:** Add malononitrile (1 equivalent) to the solution.
- **Catalysis:** Introduce a catalytic amount of a weak base, such as piperidine or triethylamine (e.g., 0.1 equivalents).
- **Reaction:** Stir the mixture at room temperature or under reflux, monitoring the reaction progress via Thin Layer Chromatography (TLC).
- **Isolation:** Upon completion, cool the reaction mixture. The product often precipitates from the solution.
- **Purification:** Collect the solid product by filtration, wash with cold ethanol to remove residual reactants, and purify further by recrystallization to obtain the final product.
- **Validation:** Confirm the structure and purity of the synthesized compound using the analytical methods detailed in Section 4.

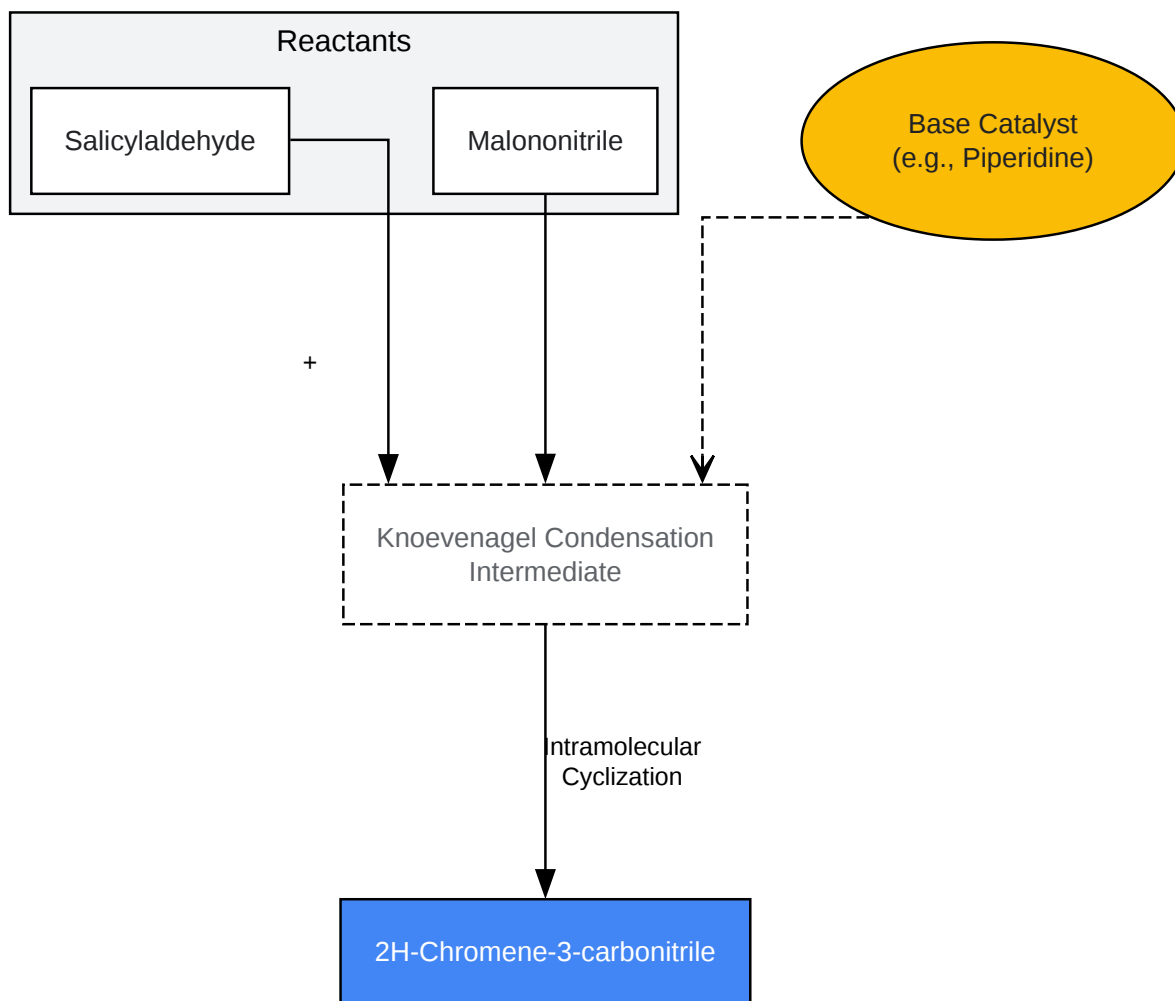
Physicochemical Properties

The fundamental physical and chemical properties of **2H-chromene-3-carbonitrile** are summarized below. These data are essential for its handling, storage, and application in further synthetic work.

Property	Value	Reference(s)
CAS Number	57543-66-5	
Molecular Formula	C ₁₀ H ₇ NO	
Molecular Weight	157.17 g/mol	
Appearance	White crystalline powder	
Melting Point	38-42 °C	
Purity	≥ 97-99% (typically by HPLC)	
Storage Conditions	Store at 0-8 °C, sealed in a dry environment	

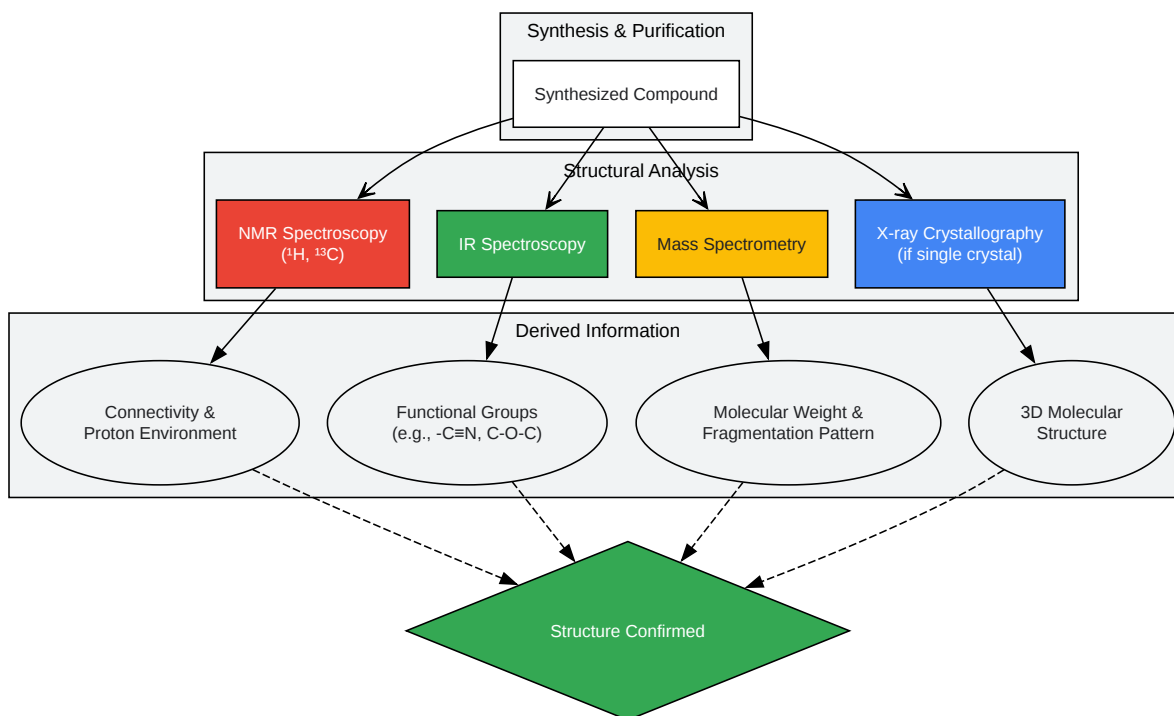
Structural Analysis: A Multi-Technique Approach

The unambiguous characterization of **2H-chromene-3-carbonitrile** is achieved through a combination of spectroscopic and analytical techniques. This workflow represents a self-validating system where each method provides complementary information to confirm the molecular structure.



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Caption: Knoevenagel condensation of salicylaldehyde and malononitrile.



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